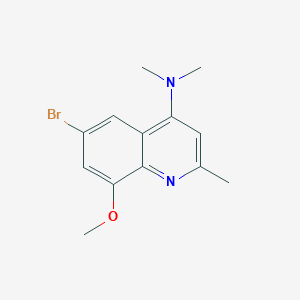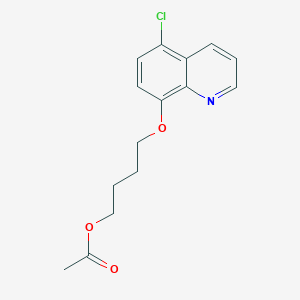
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine typically involves the bromination of 8-methoxyquinoline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfate or methyl iodide for the methylation process. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or Grignard reagents are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets. The bromine and methoxy substituents on the quinoline ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline: Lacks the methoxy and N,N,2-trimethyl groups.
8-Methoxyquinoline: Lacks the bromine and N,N,2-trimethyl groups.
N,N,2-Trimethylquinolin-4-amine: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both bromine and methoxy substituents along with the N,N,2-trimethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89446-16-2 |
|---|---|
Molekularformel |
C13H15BrN2O |
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
6-bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2O/c1-8-5-11(16(2)3)10-6-9(14)7-12(17-4)13(10)15-8/h5-7H,1-4H3 |
InChI-Schlüssel |
CDINDHCGHBIYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)







![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)
